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molecular formula C10H13F3N2 B8377655 3-(2-Aminopropan-2-yl)-5-(trifluoromethyl)aniline

3-(2-Aminopropan-2-yl)-5-(trifluoromethyl)aniline

Cat. No. B8377655
M. Wt: 218.22 g/mol
InChI Key: MYGOMYJLKLTCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

A solution of N-{1-[3-amino-5-(trifluoromethyl)phenyl]-1-methylethyl}acetamide (1.07 g, 4.11 mmol) in 6N HCl (20 mL) was heated at 110° C. for 18 h, then allowed to cool to rt and diluted with water. The mixture was washed with EtOAc and the aqueous solution was neutralized by the addition of 1N NaOH and washed again with EtOAc. The aqueous solution was further basified to pH 10-11 by addition of 1N NaOH and extracted with EtOAc (2×). The extracts were dried over Na2SO4, filtered and concentrated to give 3-(1-amino-1-methylethyl)-5-(trifluoromethyl)aniline as a brown oil (285 mg, 31.8%).
Name
N-{1-[3-amino-5-(trifluoromethyl)phenyl]-1-methylethyl}acetamide
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([NH:15]C(=O)C)([CH3:14])[CH3:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1>Cl.O>[NH2:15][C:12]([C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=1)[NH2:1])([CH3:14])[CH3:13]

Inputs

Step One
Name
N-{1-[3-amino-5-(trifluoromethyl)phenyl]-1-methylethyl}acetamide
Quantity
1.07 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)C(C)(C)NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with EtOAc
ADDITION
Type
ADDITION
Details
the aqueous solution was neutralized by the addition of 1N NaOH
WASH
Type
WASH
Details
washed again with EtOAc
ADDITION
Type
ADDITION
Details
The aqueous solution was further basified to pH 10-11 by addition of 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(C)(C)C=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 31.8%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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